(S)-1-Boc-3-methylpiperazine

Description

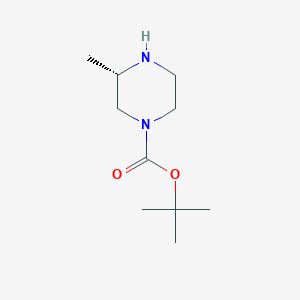

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLPQHJYUZTHQS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427474 | |

| Record name | (S)-4-N-Boc-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-29-6 | |

| Record name | (S)-4-N-Boc-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 4 N Boc 2 Methylpiperazine

Classical and Contemporary Synthetic Routes to Methylpiperazines

The synthesis of methylpiperazines, the core scaffold of (S)-4-N-Boc-2-methylpiperazine, has been approached through various classical and contemporary methods. Traditional approaches often involve the reduction of diketopiperazines or the reductive amination of dicarbonyl compounds. nih.gov However, these methods can require multiple steps and the use of protecting groups. nih.gov

More modern and sustainable approaches have been developed to improve efficiency and atom economy. These include "borrowing hydrogen" methods that utilize 1,5-diols and primary amines, as well as biocatalytic reductive aminations of 1,2-dicarbonyl and 1,2-diamine substrates. nih.gov Iridium-catalyzed processes have also emerged as a powerful tool for the synthesis of C-substituted piperazines through the [3+3]-cycloaddition of imines, offering high regio- and diastereoselectivity under mild conditions. nih.gov

A common route to 2-methylpiperazine (B152721) involves the catalytic hydrogenation of 1-benzyl-3-methylpiperazine (B130311). For instance, using a 5% Palladium on carbon (Pd/C) catalyst, 1-benzyl-3-methylpiperazine can be quantitatively converted to 2-methylpiperazine. chemicalbook.com

Enantioselective Synthesis Strategies for (S)-2-methylpiperazine Precursors

One established method for obtaining enantiomerically pure 2-methylpiperazine is through classical resolution using a chiral resolving agent, such as tartaric acid. For example, racemic 2-methylpiperazine can be treated with D-(-)-tartaric acid to selectively crystallize the (S)-2-methylpiperazine salt. google.com

Asymmetric Induction and Diastereoselective Approaches

Asymmetric induction and diastereoselective reactions provide powerful alternatives to classical resolution for accessing enantiomerically enriched piperazine (B1678402) derivatives. These methods often involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a key bond-forming step.

For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been employed in the modular synthesis of 2,6-disubstituted piperazines. rsc.org Visible light-mediated photocatalysis has also been utilized for the diastereoselective epimerization of morpholines and piperazines, allowing for the conversion of more accessible but less stable stereoisomers to their more stable counterparts. nih.gov Furthermore, iridium-catalyzed head-to-head coupling of imines has been shown to produce C-substituted piperazines with excellent diastereoselectivity, forming a single diastereoisomer from a potential mixture. nih.gov

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of piperazine synthesis, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of the desired stereocenter.

One example involves the use of (R)-(-)-phenylglycinol as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. rsc.org The synthesis begins with the condensation of (R)-(-)-phenylglycinol with N-Boc glycine, followed by a series of transformations including reduction, protection, cyclization, and diastereoselective methylation to yield a protected 2-oxopiperazine intermediate with high diastereomeric excess. rsc.org Subsequent decarbonylation and debenzylation afford the final chiral product. rsc.org

Introduction and Removal of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org In the synthesis of (S)-4-N-Boc-2-methylpiperazine, the Boc group is introduced to selectively protect one of the nitrogen atoms of the piperazine ring, allowing for further functionalization at the other nitrogen.

Selective Boc Protection of Piperazine Nitrogen Atoms

Selective mono-Boc protection of symmetrical diamines like piperazine can be challenging due to the potential for double protection. A common strategy to achieve mono-protection is to use a large excess of the diamine. sciforum.net However, for valuable diamines, this is not a practical approach. sciforum.net

Alternative methods have been developed to improve the selectivity of mono-Boc protection. One approach involves the use of one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to protonate one of the nitrogen atoms, thereby deactivating it towards reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sciforum.net The use of iodine as a catalyst in conjunction with an acid has been shown to improve the yield of the mono-Boc protected product. sciforum.net

Another method involves reacting piperazine with acetic acid to form a salt, followed by acylation with di-tert-butyl dicarbonate. chemicalbook.com More recent innovative approaches utilize diethylamine (B46881) as a starting material, proceeding through chlorination, Boc protection, and cyclization to afford N-Boc piperazine in high yield and purity. chemicalbook.comgoogle.com

A straightforward laboratory procedure for the synthesis of (S)-4-N-Boc-2-methylpiperazine involves dissolving (S)-2-methylpiperazine in a suitable solvent like methanol (B129727), followed by the slow addition of triethylamine (B128534) and di-tert-butyl dicarbonate. guidechem.com The reaction mixture is then heated and worked up to yield the desired product. guidechem.com

Deprotection Strategies and their Impact on Downstream Synthesis

The removal of the Boc protecting group, or deprotection, is typically achieved by treatment with a strong acid. The choice of acid and reaction conditions is crucial as it can impact the integrity of other functional groups in the molecule and influence the course of subsequent synthetic steps.

The Boc group is known to be one of the most acid-sensitive protecting groups, allowing for selective deprotection in the presence of other acid-labile groups. acsgcipr.org Strong organic or inorganic acids are commonly used, leading to the formation of a t-butyl cation intermediate. acsgcipr.org This cation can then fragment to isobutylene (B52900) or react with other nucleophiles present in the reaction mixture, potentially leading to the formation of undesirable by-products. acsgcipr.org To mitigate this, scavengers can be added to the reaction mixture to trap the t-butyl cation. acsgcipr.org

The timing of the deprotection step in a multi-step synthesis is also an important consideration. If potentially genotoxic by-products are formed during deprotection, it is advisable to perform this step early in the synthetic sequence to ensure their removal in subsequent purification steps. acsgcipr.org

Optimized Procedures for Industrial and Laboratory Scale Synthesis

The synthesis of (S)-4-N-Boc-2-methylpiperazine predominantly starts from the chiral precursor (S)-2-methylpiperazine. The core of the synthesis is the selective introduction of a tert-butoxycarbonyl (Boc) protecting group onto the less sterically hindered N4 nitrogen. Various methods have been developed to achieve high regioselectivity and yield, tailored for different production scales.

For laboratory-scale synthesis, several effective protocols have been established. One common method involves reacting (S)-2-methylpiperazine with di-tert-butyl dicarbonate in the presence of a base. guidechem.com For instance, using a buffer solution of sodium carbonate and sodium bicarbonate in an ice bath, di-tert-butyl dicarbonate can be added to achieve the desired product after an extended reaction time and subsequent purification. guidechem.com Another laboratory method utilizes triethylamine as the base in methanol, which can streamline the process. guidechem.com A more complex, multi-step one-pot procedure involves the use of strong bases like n-butyllithium (nBuLi) and silyl (B83357) protection to direct the Boc group addition. chemicalbook.comchemicalbook.com

On an industrial scale, the focus shifts to cost-effectiveness, safety, and efficiency. A highly optimized process involves the selective Boc protection of (S)-2-methylpiperazine using precisely one equivalent of di-tert-butyl dicarbonate in a mixed solvent system of methanol and water. This method has proven to be robust, achieving a high yield of 86% and has been successfully implemented on a large scale. acs.org The choice of solvent and careful control of stoichiometry are critical to maximizing the yield of the desired N4-protected isomer and simplifying purification. acs.org

Comparison of Laboratory Scale Synthetic Methods

| Method | Key Reagents | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| Method 1 | (S)-2-methylpiperazine, Di-tert-butyl dicarbonate, Sodium carbonate/bicarbonate buffer | Water | Cooling in ice bath, then 30°C for 22 hours | guidechem.com |

| Method 2 | (S)-2-methylpiperazine, Di-tert-butyl dicarbonate, Triethylamine | Methanol | 40°C for 5 hours | guidechem.com |

| Method 3 | (S)-2-methylpiperazine, n-Butyllithium, TBDMSCI, Di-tert-butyl dicarbonate | Tetrahydrofuran (B95107) (THF) | Room temperature, sequential addition | chemicalbook.comchemicalbook.com |

One-Pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, materials, and costs. In the context of (S)-4-N-Boc-2-methylpiperazine, while the synthesis is often a single chemical step (N-protection), some procedures can be classified as one-pot due to the sequential addition of multiple reagents without the isolation of intermediates.

A notable example of such a procedure involves the initial treatment of (S)-2-methylpiperazine with n-butyllithium in tetrahydrofuran (THF). chemicalbook.comchemicalbook.com This is followed by the addition of tert-butyldimethylsilyl chloride (TBDMSCI) to presumably form a silyl-protected intermediate. chemicalbook.comchemicalbook.com Without isolating this intermediate, di-tert-butyl dicarbonate is then introduced into the same reaction vessel to yield the final product, (S)-4-N-Boc-2-methylpiperazine, after workup and purification. chemicalbook.comchemicalbook.com This method, by performing multiple transformations in a single reactor, embodies the principles of a one-pot synthesis, enhancing operational efficiency for laboratory preparations.

Considerations for Scalability and Efficiency

Transitioning a synthetic procedure from the laboratory to an industrial scale requires careful consideration of several factors to ensure the process is efficient, safe, and economically viable.

Key Considerations for Scalability

| Factor | Laboratory Scale Approach | Industrial Scale Approach | Rationale for Scalability |

|---|---|---|---|

| Solvent | THF, Dichloromethane | Methanol/Water | Lower cost, reduced environmental impact, improved safety profile. acs.org |

| Purification | Column Chromatography | Crystallization / Reslurrying | Higher throughput, lower cost, easier to implement on a large scale. acs.org |

| Stoichiometry | Reagents may be used in excess to drive reaction to completion. | Precise control (e.g., 1.0 equivalent of Boc₂O) to maximize selectivity. acs.org | Minimizes side products, reduces raw material costs, and simplifies purification. |

| Temperature | Can utilize wide ranges, including cryogenic temperatures. | Prefers near-ambient temperatures to reduce energy costs and engineering complexity. mdpi.com | Energy efficiency and operational safety. |

Derivatization and Functionalization of S 4 N Boc 2 Methylpiperazine

N-Alkylation Reactions at the Piperazine (B1678402) Core

N-alkylation of the piperazine ring is a fundamental transformation for introducing structural diversity. This can be achieved at the unprotected secondary amine of (S)-4-N-Boc-2-methylpiperazine.

Regioselective Alkylation Strategies

The presence of the Boc (tert-butoxycarbonyl) protecting group at the N4 position sterically hinders this nitrogen, directing alkylation to the more accessible N1 position. This inherent feature of the molecule provides a straightforward strategy for regioselective mono-alkylation.

Studies have demonstrated highly regioselective N-protection of 2-methylpiperazine (B152721), which is a precursor to the title compound. For instance, reaction with benzyl (B1604629) chloroformate under acidic conditions resulted in the formation of 4-carbobenzoxy-(Cbz)-2-methylpiperazine with over 98% molar percentage, and only 0.5% of the 1-Cbz isomer was detected. google.com This high degree of regioselectivity is crucial for ensuring the desired product is obtained in subsequent alkylation steps. The use of a bulky protecting group like Boc further enhances this selectivity, ensuring that subsequent alkylation reactions will predominantly occur at the free secondary amine.

The choice of base can also influence the outcome of N-alkylation. While organic bases like diisopropylethylamine are commonly used, mineral bases have been shown to offer advantages in certain cases. google.com For example, the use of potassium carbonate in the presence of an alkylating agent can effectively promote the desired N-alkylation.

Stereochemical Considerations in N-Alkylation

A critical aspect of N-alkylation of chiral piperazines is the preservation of the existing stereocenter. Reactions should be conducted under conditions that minimize or eliminate racemization. Fortunately, N-alkylation at the secondary amine of (S)-4-N-Boc-2-methylpiperazine generally proceeds without affecting the stereochemistry at the C2 position.

Research on the stereoselective alkylation of chiral 2-methyl-4-protected piperazines has shown that high stereochemical purity can be maintained. google.com For example, in a reaction starting with a 96.4:3.6 (S/R) ratio of the chiral piperazine, the resulting N-alkylated product maintained a similar stereochemical ratio of 95.9:4.1 (RS/SS). google.com This demonstrates that the N-alkylation process can be highly stereoretentive. The stereospecificity of nucleophilic substitution reactions on chiral epoxides by piperazine derivatives further underscores the controlled stereochemical outcomes achievable in these transformations. nih.gov

Acylation and Amidation Reactions

Acylation and amidation reactions at the free secondary amine of (S)-4-N-Boc-2-methylpiperazine are pivotal for constructing amide linkages, a common feature in many pharmaceutical agents.

Synthesis of 1,4-Diacyl-2-methylpiperazine Derivatives

While direct diacylation of (S)-4-N-Boc-2-methylpiperazine is not feasible due to the Boc group, the synthesis of 1,4-diacyl-2-methylpiperazine derivatives can be achieved by first acylating the free amine and then, after deprotection of the Boc group, acylating the newly freed secondary amine. A more direct approach starts from 2-methylpiperazine, where reaction with an acyl chloride in the presence of a base like triethylamine (B128534) yields various 1,4-diacyl-2-methylpiperazine derivatives. hanspub.orgresearchgate.nethanspub.org

To synthesize 1,4-diacyl derivatives with different acyl groups, a selective N-protection strategy is employed. hanspub.orghanspub.org For example, 2-methylpiperazine can be mono-protected with a Boc group, acylated at the free nitrogen, deprotected, and then acylated with a different acyl chloride. hanspub.org

Table 1: Examples of Synthesized 1,4-Diacyl-2-methylpiperazine Derivatives hanspub.org

| Compound | R Group | Yield (%) |

| 3a | Benzoyl | 99 |

| 3b | o-Methylbenzoyl | 99 |

| 3m | p-Chlorobenzenesulfonyl | 99 |

| 3n | Propionyl | 99 |

Reaction conditions: 2-methylpiperazine (1.0 mmol), acyl chloride (2.0 mmol), Et3N (1.5 mmol), DCM (5 mL), room temperature, overnight. hanspub.org

Formation of Amide Linkages with Pharmaceutical Relevance

The formation of amide bonds by reacting (S)-4-N-Boc-2-methylpiperazine with carboxylic acids or their activated derivatives is a cornerstone of its use in drug discovery. This reaction allows for the incorporation of the chiral piperazine moiety into larger molecular scaffolds. The piperazine ring can act as a central core with a phenylamino(thio)carbonyl group at one nitrogen and an acyl group at the other. csic.es

The coupling of (S)-4-N-Boc-2-methylpiperazine with various carboxylic acids, often facilitated by coupling reagents like COMU or TCFH, proceeds efficiently to yield the corresponding amides. taltech.ee These reactions are crucial for synthesizing a wide range of biologically active molecules. For instance, the acylation of the piperazine ring is a key step in the synthesis of certain muscarinic receptor antagonists. nih.gov

Aminolysis and Other Nucleophilic Transformations

The secondary amine of (S)-4-N-Boc-2-methylpiperazine can act as a nucleophile in various other transformations beyond simple alkylation and acylation. One such important reaction is aminolysis, particularly the ring-opening of epoxides.

The nucleophilic attack of the piperazine nitrogen on an epoxide ring is a common strategy for synthesizing β-hydroxyamine functionalities, which are present in many drug molecules. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide. The reaction can be catalyzed by acids or bases. For example, the ring-opening of a chiral epoxide with a protected piperazine derivative can be achieved in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine). mdpi.com

Furthermore, the deprotection of the Boc group can be achieved under acidic conditions, and the resulting secondary amine can undergo further functionalization. google.com This sequential functionalization allows for the construction of complex, orthogonally protected piperazine derivatives, which are valuable scaffolds for parallel library synthesis. researchgate.net

Metal-Catalyzed Coupling Reactions Utilizing Piperazine Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering mild and versatile methods for the synthesis of complex organic molecules. mdpi.com For piperazine derivatives, these reactions provide a direct pathway to introduce aryl, heteroaryl, and other functionalities, which are crucial for modulating the pharmacological properties of the final compounds. The N-Boc protecting group on (S)-4-N-Boc-2-methylpiperazine plays a critical role in these transformations by modulating the nucleophilicity of the piperazine nitrogens and preventing side reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds. gre.ac.uk In the context of (S)-4-N-Boc-2-methylpiperazine, this reaction is typically employed to introduce an aryl or heteroaryl substituent at a position other than the piperazine ring itself, often on a group already attached to the piperazine nitrogen.

While direct Suzuki-Miyaura coupling on the nitrogen of a Boc-protected piperazine is not the standard approach, the piperazine moiety is often incorporated into molecules that subsequently undergo this reaction. For instance, a common strategy involves first coupling the (S)-4-N-Boc-2-methylpiperazine to a halogenated aromatic or heteroaromatic ring via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. The resulting intermediate, now containing a halogenated aryl or heteroaryl group attached to the piperazine, can then be used in a Suzuki-Miyaura coupling to introduce a second aryl or heteroaryl group. mdpi.com

Research has demonstrated the successful Suzuki-Miyaura coupling of various aryl and heteroaryl boronic acids with halogenated compounds containing a Boc-protected 2-methylpiperazine moiety. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Piperazine-Substituted Aryl Halide

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 82 |

| 2 | tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane | 100 | 75 |

| 3 | tert-butyl 4-(5-bromothiophen-2-yl)-2-methylpiperazine-1-carboxylate | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 |

This table presents illustrative data based on analogous reactions with similar substrates and is intended to be representative of the conditions applicable to derivatives of (S)-4-N-Boc-2-methylpiperazine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. organic-chemistry.org This reaction is exceptionally valuable for the derivatization of piperazines, as it allows for the direct N-arylation of the piperazine ring. In the case of (S)-4-N-Boc-2-methylpiperazine, the reaction typically occurs at the unprotected secondary amine (N-1 position), leading to the formation of N-aryl-N'-Boc-2-methylpiperazines.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and, most importantly, the phosphine (B1218219) ligand. The steric and electronic properties of the ligand are critical for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. For the arylation of secondary amines like (S)-4-N-Boc-2-methylpiperazine, bulky and electron-rich phosphine ligands are often employed to promote efficient coupling and prevent undesired side reactions.

Studies on the N-arylation of Boc-protected piperazines have shown that a variety of aryl halides, including those with electron-donating and electron-withdrawing substituents, can be successfully coupled. mdpi.com The choice of base is also a key parameter, with alkali metal alkoxides such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used. organic-chemistry.org

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine Derivatives

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chlorotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 95 |

| 2 | 1-Bromo-4-methoxybenzene | (S)-4-N-Boc-2-methylpiperazine | Pd(OAc)₂ (2) | BrettPhos (3) | Cs₂CO₃ | Dioxane | 110 | 89 |

| 3 | 2-Bromopyridine | N-Boc-piperazine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 85 |

This table presents representative data compiled from reactions with analogous substrates and serves to illustrate the typical conditions for the Buchwald-Hartwig amination of (S)-4-N-Boc-2-methylpiperazine.

Stereochemical Control and Chiral Purity in Research on S 4 N Boc 2 Methylpiperazine

Enantiomeric Purity and its Significance in Chiral Drug Discovery

Enantiomeric purity, a measure of the excess of one enantiomer in a mixture, is a paramount consideration in the field of chiral drug discovery. wisdomlib.org The significance of developing single-enantiomer drugs stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov This inherent chirality in the body can lead to different interactions with each enantiomer of a drug. nih.gov

The two enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. mdpi.comnumberanalytics.com One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause adverse or toxic effects. mdpi.comnumberanalytics.com The classic and tragic example of thalidomide, where one enantiomer was a sedative and the other was teratogenic, underscores the critical importance of enantiomeric purity. numberanalytics.combiomedgrid.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly favored the development of single-enantiomer drugs over racemic mixtures (equal mixtures of both enantiomers). americanpharmaceuticalreview.comnih.gov This preference is driven by the potential for improved therapeutic indices, simpler pharmacokinetic and pharmacodynamic profiles, and a reduction in potential drug interactions when using a single, active enantiomer. nih.govmdpi.com The development of (S)-4-N-Boc-2-methylpiperazine as a chiral building block is therefore significant, as its incorporation into a drug molecule can lead to the desired stereochemistry for optimal therapeutic benefit. cymitquimica.com

Table 1: Comparison of Racemic vs. Enantiopure Drugs

| Feature | Racemic Mixture | Enantiopure Drug |

| Composition | Contains equal amounts of both enantiomers. nih.gov | Contains a single enantiomer. wisdomlib.org |

| Pharmacological Profile | Can be complex due to the presence of two active or one active and one inactive/toxic species. mdpi.com | Simpler and more selective pharmacological profile. mdpi.com |

| Therapeutic Index | May be lower due to the presence of the distomer. mdpi.com | Potentially improved therapeutic index. mdpi.com |

| Pharmacokinetics | Can be complicated by different metabolic rates of each enantiomer. nih.gov | Simpler pharmacokinetics. nih.gov |

| Drug Interactions | Higher potential for interactions. mdpi.com | Decreased potential for drug interactions. mdpi.com |

| Regulatory View | Less favored by regulatory agencies in recent years. americanpharmaceuticalreview.com | Preferred by regulatory agencies. americanpharmaceuticalreview.com |

Asymmetric Synthesis Methodologies for Piperazine (B1678402) Scaffolds

The synthesis of enantiomerically pure piperazine derivatives, such as (S)-4-N-Boc-2-methylpiperazine, relies on asymmetric synthesis methodologies that control the formation of stereogenic centers.

Control of Stereogenic Centers During Ring Formation

Several strategies have been developed to establish the stereochemistry of the piperazine ring during its formation. One approach involves the use of chiral starting materials, or the "chiral pool," to introduce the desired stereochemistry. For example, the synthesis of chiral 2-substituted piperazines can be achieved starting from α-amino acids. researchgate.net Another method involves the catalytic asymmetric hydrogenation of pyrazines, which can provide chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. rsc.org These piperazinones can then be converted to the corresponding chiral piperazines. rsc.org

Furthermore, iridium-catalyzed asymmetric hydrogenation of activated pyrazines has been shown to be a practical method for producing a variety of chiral piperazines, including those with substituents at the 3-position, and can be scaled up for drug synthesis. researchgate.net The direct functionalization of the piperazine ring through methods like direct diastereoselective α-C–H lithiation of N-Boc protected piperazines also allows for the introduction of substituents with good diastereocontrol. mdpi.com

Diastereoselective Functionalization of Precursors

Diastereoselective reactions are crucial for creating specific stereoisomers when a molecule already contains a chiral center. In the context of piperazine synthesis, this often involves the functionalization of a chiral precursor. For instance, the diastereoselective alkylation of chiral diamides derived from chiral piperazines has been used to produce optically active alcohols and acids. oup.com

A highly diastereoselective bidirectional C(sp³)–H bond functionalization of piperazine compounds has been reported, which is triggered by a Lewis acid-catalyzed sequential hydride shift/cyclization process. researchgate.netscilit.com The choice of catalysts and ligands is a key factor in controlling the diastereoselectivity of this reaction. researchgate.net Additionally, the use of a stereogenic α-methylbenzyl group on a distal nitrogen atom of the piperazine ring has been employed as a "chiral auxiliary" to guide the stereoselective α-functionalization. beilstein-journals.org This auxiliary can later be removed, yielding the enantiopure α-functionalized piperazine. beilstein-journals.org

Chiral Resolution Techniques for Enantiomer Separation

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution techniques are employed to separate a racemic mixture into its individual enantiomers.

Classical resolution by the formation and crystallization of diastereomeric salts is a widely used method in the pharmaceutical industry. acs.org This process involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid, to form two diastereomeric salts. googleapis.comwipo.int Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. acs.orggoogle.com For piperazine derivatives, chiral acids like di-benzoyl-L-tartaric acid and (S)-mandelic acid have been used as resolving agents. wipo.intgoogle.com

Another approach is chiral chromatography, which utilizes a chiral stationary phase (CSP) to separate enantiomers. researchgate.net High-performance liquid chromatography (HPLC) with a chiral column is a common and efficient method for both analytical and preparative-scale separation of enantiomers. researchgate.net For the separation of piperazine enantiomers, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column is also a viable strategy. researchgate.net

Enzymatic kinetic resolution offers a biocatalytic approach to enantiomer separation. This method relies on the stereoselectivity of an enzyme to preferentially react with one enantiomer in a racemic mixture. For example, Candida antarctica lipase (B570770) A (CAL-A) has been used for the highly enantioselective N-acylation of racemic piperazine-2-carboxylic acid methyl esters. arkat-usa.org

Table 2: Chiral Resolution Techniques for Piperazine Derivatives

| Technique | Principle | Example Application | Reference |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. | Resolution of racemic piperidine (B6355638) derivatives using di-benzoyl-L-tartaric acid. | wipo.intgoogle.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) in HPLC or other chromatographic methods. | Separation of 1-(1,4-benzodioxane-2-formyl)-piperazine enantiomers using a chiral derivatizing agent and reversed-phase HPLC. | researchgate.net |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation of one enantiomer, allowing for separation from the unreacted enantiomer. | Kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl esters using Candida antarctica lipase A. | arkat-usa.org |

Implications of Stereoisomerism on Biological Activity and Target Interaction

The three-dimensional structure of a drug molecule is paramount for its interaction with biological targets. nih.gov Since enzymes and receptors are chiral, they can differentiate between the enantiomers of a chiral drug, leading to differences in binding affinity and biological response. nih.govnih.gov

One enantiomer may fit perfectly into the binding site of a target protein, eliciting the desired pharmacological effect, while the other enantiomer may bind weakly or not at all. nih.gov In some cases, the "inactive" enantiomer can even bind to other receptors, causing off-target effects or toxicity. nih.govnumberanalytics.com The different biological activities of enantiomers can manifest in various ways, including differences in potency, efficacy, and metabolism. nih.gov

For example, in the case of the anti-inflammatory drug ibuprofen, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. nih.gov Similarly, for many drugs, the desired therapeutic activity resides in only one of the enantiomers. biomedgrid.com Therefore, the use of a single, active enantiomer, such as that derived from (S)-4-N-Boc-2-methylpiperazine, can lead to a more targeted and effective therapeutic agent with a better safety profile. nih.govmdpi.com The stereochemistry of the piperazine moiety can influence hydrogen bonding and other interactions within the binding pocket of a biological target, which can be critical for the drug's activity. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

(S)-4-N-Boc-2-methylpiperazine as a Versatile Chiral Scaffold in Drug Development

(S)-4-N-Boc-2-methylpiperazine serves as a versatile and crucial chiral building block in the development of new pharmaceutical agents. The piperazine (B1678402) heterocycle is widely incorporated into drug candidates to modulate their pharmacological and pharmacokinetic properties. silae.it The structural rigidity and polar surface area provided by the piperazine ring can enhance target affinity and specificity, while its basic nitrogen atoms can improve aqueous solubility and bioavailability—critical attributes for effective drugs. nih.govsilae.it

The introduction of a methyl group at the 2-position of the piperazine ring, as in (S)-4-N-Boc-2-methylpiperazine, introduces a chiral center. silae.it Chirality is a fundamental aspect of drug design, as the different enantiomers (mirror-image isomers) of a molecule can exhibit vastly different biological activities, potencies, and metabolic profiles. silae.it The specific (S)-configuration of this compound allows for stereoselective interactions with biological targets like enzymes and receptors, which are themselves chiral. This specificity can lead to enhanced therapeutic efficacy and a reduction in off-target effects. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 4-position enables chemists to perform selective chemical modifications on the unprotected nitrogen atom, further adding to its versatility as a synthetic intermediate. mdpi.com

Design and Synthesis of Piperazine-Containing Therapeutic Agents

The piperazine moiety is one of the most prevalent N-heterocycles found in biologically active compounds and approved drugs. mdpi.com Its widespread use is attributed to its significant impact on the physicochemical properties of a molecule and its synthetic accessibility. nih.govmdpi.com The two nitrogen atoms in the ring can serve as hydrogen bond acceptors, and one can act as a donor, facilitating interactions with biological targets and improving solubility. nih.gov

The synthesis of therapeutic agents containing the piperazine core often involves standard organic chemistry reactions. Key methods for incorporating the piperazine ring include nucleophilic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. mdpi.com Starting from (S)-4-N-Boc-2-methylpiperazine, medicinal chemists can readily introduce a wide array of substituents by reacting the available secondary amine. The Boc protecting group can then be easily removed under acidic conditions to allow for further functionalization at the other nitrogen, providing a straightforward route to complex, C-2 substituted piperazine derivatives. mdpi.com

Modulators of Neurotransmitter Receptors

Piperazine derivatives are integral to the development of drugs targeting the central nervous system (CNS), particularly those that modulate neurotransmitter receptors. mdpi.com The scaffold's ability to be appropriately substituted allows it to interact with various receptor types.

A notable example is the antidepressant Vortioxetine, which contains a piperazine moiety and exerts its therapeutic effect through multiple activities within the serotoninergic system. mdpi.com It acts as a serotonin (B10506) (5-HT) transporter inhibitor and also modulates several serotonin receptors. mdpi.com Furthermore, piperazine-like scaffolds have been instrumental in the development of allosteric modulators of the dopamine D2 receptor, which are being investigated as potential treatments for neurological and psychiatric conditions such as schizophrenia and Parkinson's disease. oakwoodchemical.com

Kinase Inhibitors and Anticancer Agents

The piperazine scaffold is a prominent structural feature in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. mdpi.com Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Over 60 small-molecule kinase inhibitors were approved by the U.S. FDA between 1999 and 2020, many of which contain a piperazine ring.

In these drugs, the piperazine moiety often functions as a versatile linker that correctly orients other pharmacophoric groups to bind effectively to the kinase active site. mdpi.com Its basicity can also be tuned to optimize the drug's pharmacokinetic profile. nih.govmdpi.com Several 4-N-acyl-2-substituted piperazine urea derivatives have been evaluated for their anticancer properties, with some showing high selective cytotoxic activity against breast cancer cells.

Table 1: Examples of FDA-Approved Kinase Inhibitors Featuring a Piperazine Scaffold

| Drug Name | Target Kinase(s) | Indication |

|---|---|---|

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST |

| Ponatinib | BCR-Abl (including T315I mutant) | Chronic Myeloid Leukemia |

| Infigratinib | FGFR1-3 | Cholangiocarcinoma |

This table contains a selection of examples and is not exhaustive.

Antimicrobial and Antiviral Compounds

Derivatives of piperazine have demonstrated a broad spectrum of biological activities, including antimicrobial and antiviral properties. silae.it The adaptability of the piperazine scaffold allows for the design of molecules that can interfere with essential processes in pathogens. For instance, (S)-4-N-Boc-2-methylpiperazine is a key synthetic intermediate in the preparation of Padexafloxacin, a fluoroquinolone antibiotic. silae.it This highlights the direct utility of this specific chiral building block in creating potent antibacterial agents. Research has also shown that various disubstituted piperazines can exhibit significant antiviral activity, making the scaffold a promising starting point for the development of new therapies against viral infections.

Antihypertensive and Antidepressant Agents

The piperazine structure is a common feature in drugs developed for cardiovascular and mental health conditions. (S)-4-N-Boc-2-methylpiperazine is utilized in the synthesis of compounds related to Prazosin, an alpha-adrenergic blocker used to treat hypertension. By blocking α-adrenoreceptors, these agents cause blood vessels to relax and widen, leading to a decrease in blood pressure.

In the context of mental health, piperazine derivatives are well-represented among antidepressant medications. nih.gov As previously mentioned, the multimodal antidepressant Vortioxetine contains a piperazine ring. mdpi.com The mechanism of action for many piperazine-based antidepressants involves the modulation of neurotransmitter systems, such as the inhibition of serotonin and epinephrine reuptake.

Compounds Targeting Other Biological Pathways (e.g., PDE4, Muscarinic Receptors)

The versatility of the piperazine scaffold extends to numerous other biological targets. One significant area is the development of modulators for muscarinic acetylcholine receptors. These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. Muscarinic antagonists are drugs that block the effects of the neurotransmitter acetylcholine at these sites and have therapeutic applications for various conditions. The synthesis of novel and selective muscarinic receptor antagonists often incorporates piperidine (B6355638) or piperazine rings to achieve the desired potency and selectivity for specific receptor subtypes (e.g., M2 receptors).

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic modification of molecules containing the (S)-2-methylpiperazine core (the deprotected form of (S)-4-N-Boc-2-methylpiperazine) is a key strategy to elucidate how structural changes influence biological activity. Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds into potent and selective drug candidates. The piperazine ring itself offers two nitrogen atoms that can be functionalized, allowing for extensive exploration of chemical space. researchgate.net

A notable example of SAR exploration can be seen in the development of piperazine amides as state-dependent inhibitors of the voltage-gated sodium channel NaV1.7, a significant target for pain therapeutics. In a comprehensive study, researchers systematically analyzed different sectors of a piperazine amide scaffold. While the core was not exclusively the (S)-2-methylpiperazine, the principles of SAR are directly applicable. For instance, modifications on an aromatic ring attached to the piperazine nitrogen (the 'A-ring') demonstrated that 3,5- and 2,5-disubstitution provided an optimal balance of NaV1.7 potency and selectivity over the cardiac channel NaV1.5. nih.gov

Further exploration of the amide portion of the molecule (the 'C-ring') revealed critical SAR insights. Methylation of a secondary amide nitrogen resulted in a significant loss of potency, highlighting the importance of the hydrogen-bond donor capability of this group for target engagement. nih.gov Replacing a potentially metabolically weak benzylic methylene (B1212753) group with a more stable amine linkage (an aniline derivative) not only increased microsomal stability but also enhanced selectivity over NaV1.5. nih.gov

These systematic studies allow medicinal chemists to build a detailed understanding of the molecular interactions between the drug candidate and its biological target. The data generated informs rational drug design, guiding the synthesis of new analogues with improved potency and safety profiles.

Table 1: SAR of Piperazine Amide Derivatives as NaV1.7 Inhibitors Data adapted from a study on piperazine amides, illustrating SAR principles applicable to (S)-2-methylpiperazine derivatives. nih.gov

| Compound | A-Ring Substitution | C-Ring Moiety | NaV1.7 IC₅₀ (μM) | NaV1.5 IC₅₀ (μM) | Human Microsomal Stability (T ½ min) |

| 15 | 3,5-difluorophenyl | Phenyl | 0.027 | 7.9 | >120 |

| 21 | 3,5-difluorophenyl | N-Methyl-benzylamide | 0.860 | 12 | >120 |

| 23 | 3,5-difluorophenyl | Aniline | 0.024 | 11 | >120 |

| 24 | 3,5-difluorophenyl | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | 0.007 | 4.0 | >120 |

Molecular Hybridization Strategies Incorporating (S)-4-N-Boc-2-methylpiperazine

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (distinctive molecular fragments responsible for a drug's biological activity) into a single hybrid molecule. This approach aims to create compounds with enhanced affinity, improved efficacy, a better selectivity profile, or even a dual mode of action. researchgate.net The (S)-2-methylpiperazine moiety serves as an excellent linker or scaffold in such strategies due to its synthetic tractability and favorable physicochemical properties.

One application of this strategy involves creating hybrid molecules that target multiple pathways in complex diseases like cancer. For example, researchers have designed novel piperazine-chalcone hybrids as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov In these designs, the piperazine core acts as a central linker connecting a chalcone moiety with another substituted fragment. The resulting hybrids have shown promising anticancer activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against VEGFR-2. nih.gov

Another example is the development of rhodanine-piperazine hybrids designed to target key tyrosine kinases involved in breast cancer, such as VEGFR, EGFR, and HER2. nih.gov In this work, the piperazine unit connects the rhodanine scaffold to various aryl groups. Biological screening of these hybrids against several breast cancer cell lines identified compounds with potent activity, demonstrating the success of the hybridization approach. nih.gov

The versatility of the piperazine scaffold allows it to be combined with a wide array of bioactive molecules, including natural products, to generate novel chemical entities with potentially superior therapeutic profiles.

Role in Optimizing Pharmacokinetic and Pharmacodynamic Properties

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry partly because it can help maintain a balance between pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) attributes. researchgate.net The structural rigidity of the ring can help to properly orient other pharmacophoric groups for optimal target binding, while its physicochemical properties can be tuned to improve the ADME profile.

For instance, studies on arylpiperazine derivatives have highlighted their potential to yield compounds with favorable pharmacokinetic profiles for oral administration. Investigations into a series of arylpiperazines revealed that several compounds possessed adequate lipophilicity, high gastrointestinal permeability, good metabolic stability in liver microsomes, and satisfactory aqueous solubility—all key parameters for oral drug candidates. nih.gov

Furthermore, the introduction of a methyl group, as in (S)-2-methylpiperazine, can provide steric hindrance that may protect adjacent chemical bonds from metabolic enzymes, potentially reducing clearance and increasing the drug's half-life in the body. The specific stereochemistry of the (S)-isomer ensures a defined three-dimensional arrangement, which can be crucial for selective interaction with chiral biological targets like enzymes and receptors.

Table 2: In Vitro ADME and Physicochemical Properties of Select Arylpiperazine Antimicrobial Compounds Data from a study on arylpiperazines, illustrating the favorable properties that can be achieved with this scaffold. nih.gov

| Compound | clogP | Aqueous Solubility (μg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | Human Microsome Stability (% remaining after 1h) |

| 18 | 3.5 | 40.7 | 20.3 | 75.8 |

| 20 | 3.9 | 26.6 | 18.5 | 88.5 |

| 26 | 3.8 | 32.8 | 21.2 | 80.2 |

| 27 | 4.2 | 22.1 | 17.9 | 92.1 |

Biological and Pharmacological Investigations of S 4 N Boc 2 Methylpiperazine Derivatives

In Vitro Studies of Biological Target Interactions

In vitro assays are fundamental in the early stages of drug discovery to elucidate the direct interactions between newly synthesized compounds and their biological targets, such as enzymes and receptors. For derivatives of (S)-4-N-Boc-2-methylpiperazine, these studies have been crucial in identifying their mechanism of action, potency, and selectivity.

Derivatives of the piperazine (B1678402) core have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. These studies are critical for understanding the structure-activity relationships that govern their inhibitory potential.

Acetyl-CoA Carboxylase (ACC) Inhibition: A series of novel (4-piperidinyl)-piperazine derivatives were synthesized and assessed as non-selective inhibitors of ACC1 and ACC2. Optimization of the piperidine (B6355638) ring substituent led to the discovery of a compound, 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, which demonstrated potent inhibitory activity in both enzyme and cell-based assays. nih.gov

Monoamine Oxidase (MAO) Inhibition: N-methyl-piperazine chalcones have been identified as dual inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE). nih.gov Specifically, the 3-trifluoromethyl-4-fluorinated derivative showed the highest selective inhibition against MAO-B with a half-maximal inhibitory concentration (IC50) of 0.71 μM. nih.gov These compounds were found to be reversible and competitive inhibitors. nih.gov In other studies, thiazolylhydrazine-piperazine derivatives were evaluated as selective MAO-A inhibitors. nih.gov

Kinase Inhibition: The piperazine moiety is a common feature in many kinase inhibitors used in oncology. mdpi.comnih.gov Derivatives have shown potent inhibition of mutant forms of protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA). nih.gov Other examples include dual ABL/SRC inhibitors and inhibitors of angiokinases like PDGFR, FGFR, and VEGFR. nih.govnih.gov

Enoyl-ACP Reductase Inhibition: Piperazine derivatives bearing N,N′-bis(1,3,4-thiadiazole) moieties have been screened for their antimicrobial properties, with docking studies suggesting they may act as inhibitors of the enoyl-ACP reductase enzyme, a key target in bacterial fatty acid synthesis. mdpi.com

Table 1: Enzyme Inhibition by Piperazine Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

| (4-Piperidinyl)-piperazines | Acetyl-CoA Carboxylase (ACC1/2) | Identified potent non-selective inhibitors. | nih.gov |

| N-Methyl-piperazine chalcones | Monoamine Oxidase-B (MAO-B) | Found reversible, competitive inhibitors with IC50 values in the sub-micromolar range. | nih.gov |

| Thiazolylhydrazine-piperazines | Monoamine Oxidase-A (MAO-A) | Evaluated as selective MAO-A inhibitors. | nih.gov |

| Various Piperazine Derivatives | Protein Tyrosine Kinases (KIT, PDGFRA, ABL, SRC) | Developed as potent anticancer agents. | nih.gov |

| N,N′-bis(1,3,4-thiadiazole)-piperazines | Enoyl-ACP Reductase | Postulated as the mechanism for antimicrobial activity. | mdpi.com |

The interaction of (S)-4-N-Boc-2-methylpiperazine derivatives with various G-protein coupled receptors (GPCRs) and other receptor types has been a significant area of research, particularly for central nervous system (CNS) disorders.

Serotonin (B10506) (5-HT) Receptors: The piperazine scaffold is integral to many compounds targeting the serotonergic system. nih.gov Derivatives have been synthesized and evaluated for their binding affinities to various serotonin receptor subtypes. Studies have reported on aryl piperazine derivatives that target both 5-HT1A and Sigma-1 receptors. researchgate.net Pyrimidine derivatives containing the piperazine moiety have shown excellent binding affinity for the 5-HT2C receptor. mdpi.com Furthermore, compounds like Vilazodone, which contains a piperazine ring, exhibit high selectivity as serotonin reuptake inhibitors and 5-HT1A receptor agonists. mdpi.com

Opioid Receptors: Researchers have developed N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines as a novel class of opioid receptor antagonists. An SAR study led to the identification of several potent and selective kappa opioid receptor antagonists, with some analogues showing subnanomolar Ke values in a [35S]GTPγS binding assay. nih.gov

Sigma Receptors: A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were evaluated for their binding profiles at sigma-1 and sigma-2 receptors. These investigations identified highly potent and selective sigma-1 receptor ligands, such as N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, which exhibited a Ki value of 2.7 nM. researchgate.net

Table 2: Receptor Binding Affinity of Piperazine Derivatives

| Derivative Class | Target Receptor | Key Findings | Reference |

| Aryl piperazines | Serotonin 5-HT1A, Sigma-1 | Identified dual-target ligands for potential antidepressant activity. | researchgate.net |

| Pyrimidine derivatives | Serotonin 5-HT2C | Discovered compounds with excellent binding affinity and selectivity. | mdpi.com |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor | Developed potent and selective antagonists with subnanomolar Ke values. | nih.gov |

| N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines | Sigma-1 Receptor | Found highly potent and selective ligands with Ki values in the low nanomolar range. | researchgate.net |

Cellular Activity and Antiproliferative Effects

The antiproliferative activity of piperazine derivatives has been extensively studied against a wide array of human cancer cell lines. These studies measure the ability of the compounds to inhibit cancer cell growth and are often quantified by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

A study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives determined their cytotoxic activity against MCF7 breast cancer cells and MCF 10A normal breast cells. Several Boc 2-phenyl derivatives were identified as potential agents against breast cancer with IC50 values below 20 µM, and some showed high selectivity compared to the standard anticancer agent docetaxel. nih.gov

In another investigation, novel vindoline–piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity on 60 human tumor cell lines. Conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent, with the former being most effective on the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM) and the latter on the non-small cell lung cancer HOP-92 cell line (GI50 = 1.35 μM). nih.gov

Furthermore, a series of methyl piperazine incorporated phenyl benzamide (B126) and phenyl methanone (B1245722) derivatives were tested against a panel of three cancer cell lines: A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas). One compound, A-11, demonstrated superior cytotoxicity to the standard drug gefitinib, with an IC50 value of 5.71 µM against the A-549 cell line and 4.26 µM against the HCT-116 cell line. researchgate.net

Table 3: Antiproliferative Activity of Piperazine Derivatives

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

| 4-Acyl-2-phenyl-piperazine urea | MCF7 (Breast Cancer) | IC50 | < 20 µM | nih.gov |

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM | nih.gov |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Lung Cancer) | GI50 | 1.35 µM | nih.gov |

| Phenyl benzamide (Compound A-11) | A-549 (Lung Cancer) | IC50 | 5.71 µM | researchgate.net |

| Phenyl benzamide (Compound A-11) | HCT-116 (Colon Cancer) | IC50 | 4.26 µM | researchgate.net |

Mechanistic Studies of Bioactive Derivatives

Understanding the molecular mechanisms by which bioactive derivatives exert their effects is crucial for their development as therapeutic agents. For piperazine-based compounds, a variety of mechanisms have been proposed and investigated.

In the context of anticancer activity, several mechanisms have been elucidated. Some arylpiperazine derivatives act as G2/M-specific cell cycle inhibitors and inhibit the anti-apoptotic Bcl-2 protein. mdpi.com Docking studies of certain methyl piperazine derivatives suggest they may exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR). researchgate.net Other proposed mechanisms for piperazine-containing anticancer agents include the intercalation between DNA strands and the inhibition of topoisomerase-II. nih.gov

For derivatives with neuropharmacological activity, mechanistic studies often focus on their interaction with specific enzyme pathways. For instance, N-methyl-piperazine chalcones have been shown to act as reversible competitive inhibitors of MAO-B, an enzyme involved in the degradation of dopamine. nih.gov The antidepressant-like effects of some piperazine derivatives are believed to be mediated through the serotonergic signaling pathway, specifically via interaction with 5-HT1A receptors. cdnsciencepub.com

Evaluation of Specific Biological Activities (e.g., Antidepressant, Anticancer, Antimicrobial)

Building on in vitro and cellular data, derivatives of (S)-4-N-Boc-2-methylpiperazine have been evaluated for a range of specific therapeutic activities.

Antidepressant Activity: The piperazine nucleus is a cornerstone in the development of antidepressant drugs, largely due to its favorable CNS pharmacokinetic profile and its role in binding to serotonergic receptors. researchgate.netnih.gov Numerous studies have synthesized and evaluated arylpiperazine derivatives for their potential as antidepressants by targeting receptors such as 5-HT1A and 5-HT7. researchgate.netcdnsciencepub.com

Anticancer Activity: As detailed in section 6.2, the anticancer potential of piperazine derivatives is a major area of research. researchgate.net The structural versatility of the piperazine ring allows for its incorporation into a wide variety of molecular scaffolds, leading to compounds with potent cytotoxic effects against numerous cancer cell lines, including those of the breast, lung, colon, and melanoma. nih.govnih.govmdpi.com

Antimicrobial Activity: A significant number of studies have reported the synthesis and evaluation of piperazine derivatives as antimicrobial agents. researchgate.netnih.govacgpubs.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net For example, a series of piperazine derivatives bearing N,N′-bis(1,3,4-thiadiazole) moieties showed significant antibacterial activity, particularly against Gram-negative strains. mdpi.com Similarly, other synthesized series of N-alkyl and N-aryl piperazine derivatives also demonstrated significant activity against various bacterial strains. nih.gov Some compounds have also been tested for antifungal activity against species like Aspergillus niger and Candida albicans. nih.govacgpubs.org

Table 4: Antimicrobial Activity of Piperazine Derivatives

| Derivative Class | Target Organism | Activity Metric | Key Findings | Reference |

| N,N′-bis(1,3,4-thiadiazole) derivatives | S. aureus | MIC | 16 µg/mL | mdpi.com |

| N,N′-bis(1,3,4-thiadiazole) derivatives | E. coli | Inhibition Zone | Higher activity than gentamycin | mdpi.com |

| Novel Piperazine Derivative (RL-308) | Shigella flexineri | MIC | 2 µg/mL | ijcmas.com |

| Novel Piperazine Derivative (RL-308) | S. aureus | MIC | 4 µg/mL | ijcmas.com |

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of (S)-4-N-Boc-2-methylpiperazine, providing detailed information about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (S)-4-N-Boc-2-methylpiperazine, offering insights into the proton and carbon environments within the molecule.

¹H NMR spectroscopy provides information on the chemical shift, integration, and coupling patterns of the protons. The tert-butyl group of the Boc protecting group typically appears as a singlet around 1.4 ppm. The protons on the piperazine (B1678402) ring and the methyl group exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

For the crucial assignment of the (S)-stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed. By observing through-space interactions between protons, it is possible to determine their relative spatial proximity. For instance, irradiation of the methyl group at the C2 position should show an NOE enhancement to specific protons on the piperazine ring, which can be correlated to a particular chair conformation and, consequently, the stereochemistry at the chiral center. Dynamic NMR studies can also provide insights into the conformational dynamics of the piperazine ring, which can be influenced by the stereocenter.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-4-N-Boc-2-methylpiperazine Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | 1.45 (s, 9H) | 28.4 |

| -C(CH₃)₃ | - | 79.5 |

| C=O | - | 154.7 |

| CH₃ (at C2) | 1.15 (d, 3H) | 18.0 |

| Piperazine Ring Protons | 2.5-4.0 (m) | 40-55 |

Infrared (IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in (S)-4-N-Boc-2-methylpiperazine and for monitoring the progress of reactions involving this compound. The presence of the Boc (tert-butyloxycarbonyl) protecting group is readily confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1680-1700 cm⁻¹.

The C-N stretching vibrations of the piperazine ring and the N-H bending (if a secondary amine is present before Boc protection) also give rise to characteristic absorption bands. The aliphatic C-H stretching vibrations from the methyl and piperazine ring methylene (B1212753) groups are observed around 2850-3000 cm⁻¹.

During the synthesis of (S)-4-N-Boc-2-methylpiperazine, IR spectroscopy can be used to monitor the disappearance of the N-H stretching band of the starting material, (S)-2-methylpiperazine, and the appearance of the strong carbonyl band of the Boc group, indicating the progression of the protection reaction.

Table 2: Characteristic IR Absorption Frequencies for (S)-4-N-Boc-2-methylpiperazine

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (Boc) | 1680-1700 |

| C-N Stretch | 1000-1250 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of (S)-4-N-Boc-2-methylpiperazine and to study its fragmentation pattern, which can provide further structural information. The molecular formula of (S)-4-N-Boc-2-methylpiperazine is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200. A common fragmentation pathway for N-Boc protected amines is the loss of the tert-butyl group (C₄H₉), resulting in a fragment at [M-57]⁺. Another characteristic fragmentation is the loss of isobutylene (B52900) (C₄H₈) to give a fragment at [M-56]⁺. The loss of the entire Boc group (C₅H₉O₂) would lead to a fragment corresponding to the protonated (S)-2-methylpiperazine at m/z 101. Further fragmentation of the piperazine ring can also be observed.

Table 3: Expected Mass Spectrometry Fragments for (S)-4-N-Boc-2-methylpiperazine

| m/z | Fragment Identity |

|---|---|

| 200 | [M]⁺ |

| 144 | [M - C₄H₈]⁺ |

| 143 | [M - C₄H₉]⁺ |

| 101 | [M - C₅H₉O₂ + H]⁺ |

| 57 | [C₄H₉]⁺ |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric excess of (S)-4-N-Boc-2-methylpiperazine. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for these purposes. uma.es

To determine the chemical purity, a reversed-phase HPLC method using a C18 column is typically developed. The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like trifluoroacetic acid to improve peak shape. A UV detector is commonly used for detection.

For the determination of enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective in separating enantiomers. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving good resolution between the (S) and (R) enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Chiral gas chromatography (GC) can also be an alternative for the analysis of volatile derivatives. nih.gov

Table 4: Exemplary Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Elution | The (S) and (R) enantiomers will have distinct retention times. |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and potential interactions of (S)-4-N-Boc-2-methylpiperazine at a molecular level, offering insights that can guide experimental work.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govcomputabio.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govlabinsights.nl

For (S)-4-N-Boc-2-methylpiperazine, molecular docking studies can be performed to explore its potential as a scaffold in the design of bioactive molecules, such as enzyme inhibitors. nih.govacs.org The process involves:

Preparation of the Ligand and Receptor: A 3D structure of (S)-4-N-Boc-2-methylpiperazine is generated and its energy is minimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The resulting ligand-receptor complexes are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These in silico studies can help to prioritize derivatives of (S)-4-N-Boc-2-methylpiperazine for synthesis and biological evaluation, thereby accelerating the drug discovery process. biomedpharmajournal.orgsemanticscholar.org

Table 5: Key Steps in a Molecular Docking Study

| Step | Description |

|---|---|

| 1. Target Identification & Preparation | Selection of a biologically relevant protein target and preparation of its 3D structure. |

| 2. Ligand Preparation | Generation and energy minimization of the 3D structure of (S)-4-N-Boc-2-methylpiperazine. |

| 3. Docking Simulation | Use of algorithms to explore possible binding modes of the ligand in the target's active site. |

| 4. Scoring and Ranking | Evaluation of the binding poses using a scoring function to predict binding affinity. |

| 5. Interaction Analysis | Detailed examination of the intermolecular interactions between the ligand and the protein. |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. For (S)-4-N-Boc-2-methylpiperazine, understanding its conformational landscape is paramount as it dictates how the molecule interacts with biological targets. The piperazine ring can adopt several conformations, primarily chair, boat, and twist-boat forms. The presence of the bulky tert-butoxycarbonyl (Boc) group and the methyl group at the stereocenter introduces specific steric and electronic effects that influence the stability of these conformers.

Conformational analysis of substituted piperazines suggests that the chair conformation is generally the most stable. nih.gov In the case of (S)-4-N-Boc-2-methylpiperazine, the methyl group can occupy either an axial or an equatorial position. Quantum chemical calculations can precisely determine the energy difference between these two orientations. Typically, for a methyl-substituted cyclohexane, the equatorial position is favored to minimize 1,3-diaxial interactions. A similar trend is expected for the piperazine ring, though the presence of the nitrogen atoms and the N-Boc group can modulate this preference.

Detailed DFT studies would involve geometry optimization of all possible conformers to locate the global energy minimum. The results of such an analysis, while not found to be specifically published for this exact molecule, would typically be presented in a table comparing the relative energies of the conformers.

Table 1: Hypothetical Relative Energies of (S)-4-N-Boc-2-methylpiperazine Conformers

| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 |

| Chair | Axial | 1.85 |

| Twist-Boat | - | 5.50 |

| Boat | - | 6.90 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines and piperazines. Specific computational data for (S)-4-N-Boc-2-methylpiperazine is not available in the public domain.

Beyond conformational analysis, quantum chemical calculations are instrumental in predicting the reactivity of (S)-4-N-Boc-2-methylpiperazine. Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map, provide a quantitative measure of the molecule's chemical behavior.

The HOMO energy indicates the molecule's ability to donate electrons, suggesting sites for electrophilic attack. Conversely, the LUMO energy points to the ability to accept electrons, indicating sites for nucleophilic attack. The MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (S)-4-N-Boc-2-methylpiperazine, the unprotected nitrogen atom (N-1) is expected to be the most nucleophilic center, a crucial piece of information for its use in synthetic chemistry.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for (S)-4-N-Boc-2-methylpiperazine

| Descriptor | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Susceptibility to electrophilic attack at the N-1 position. |

| LUMO Energy | 1.5 | General stability towards nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 | High kinetic stability. |

Note: This table is for illustrative purposes. Specific computational data for (S)-4-N-Boc-2-methylpiperazine is not available in the public domain.

In Silico Screening and Lead Optimization

The chiral scaffold of (S)-4-N-Boc-2-methylpiperazine is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. nih.gov Its defined stereochemistry and the presence of a modifiable secondary amine make it an attractive fragment for in silico screening and a valuable building block in lead optimization campaigns.

In in silico screening, large virtual libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. The (S)-4-N-Boc-2-methylpiperazine moiety can be used as a core scaffold to generate a focused virtual library. By computationally attaching a diverse range of substituents to the unprotected nitrogen, a vast chemical space can be explored to identify potential hits with desired binding characteristics. This fragment-based approach allows for the efficient exploration of the target's binding site.

Once a hit compound containing the (S)-4-N-Boc-2-methylpiperazine scaffold is identified, the process of lead optimization begins. This iterative process involves systematically modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. The well-defined conformational preferences of the methylpiperazine ring, which can be elucidated by the quantum chemical methods described above, are critical for understanding and predicting structure-activity relationships (SAR).

For instance, if a lead compound shows promising activity, medicinal chemists can synthesize analogues where the substituents on the piperazine nitrogen are varied. Computational docking studies can then be used to predict how these modifications will affect the binding affinity and orientation of the molecule within the target's active site. The stereochemistry of the methyl group in (S)-4-N-Boc-2-methylpiperazine plays a crucial role here, as it can provide a key vector for interaction with a specific sub-pocket of the target protein, or alternatively, introduce steric hindrance that disfavors binding to off-target proteins, thereby improving selectivity.

While specific examples of large-scale in silico screening campaigns initiated with (S)-4-N-Boc-2-methylpiperazine as the query fragment are not detailed in publicly available literature, its presence in numerous approved drugs and clinical candidates underscores its empirical success in lead optimization.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-4-N-Boc-2-methylpiperazine |

Emerging Trends and Future Directions in S 4 N Boc 2 Methylpiperazine Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency